FCWAY vs. FBWAY Brain Pharmacokinetics
In a head-to-head comparison of 18F-labeled WAY-100635 derivatives, the radioligand [18F]FCWAY, synthesized using trans-4-fluorocyclohexanecarboxylic acid (FC), demonstrated superior brain retention and specific binding characteristics compared to [18F]FBWAY, which incorporates 4-fluorobenzoic acid (FB). [18F]FCWAY exhibited brain clearance kinetics and specific binding ratios comparable to the gold standard [11C]carbonyl WAY-100635, while [18F]FBWAY showed an early rapid net efflux from the brain [1].
| Evidence Dimension | Brain clearance half-life and specific binding ratio |
|---|---|
| Target Compound Data | [18F]FCWAY (derived from trans-FC): Brain half-life comparable to 41 min; Hippocampus/Cerebellum-1 specific binding ratio = 17.2 (control) reduced to 0.6 with 200 nmol blockade. |
| Comparator Or Baseline | [18F]FBWAY (derived from 4-fluorobenzoic acid): Brain half-life 35 min with early rapid net efflux; Lower specific binding ratios than [18F]FCWAY and [11C]WAY-100635. |
| Quantified Difference | [18F]FCWAY matched [11C]WAY-100635 brain half-life (~41 min); [18F]FBWAY exhibited 6 min shorter brain half-life and inferior specific binding contrast. |
| Conditions | In vivo rat studies; metabolite-corrected blood and brain radioactivity measurements; specific binding determined by region-of-interest/cerebellum-1 ratio at 30 min post-injection. |
Why This Matters
For PET radiotracer development, trans-FC provides a metabolically and kinetically superior scaffold compared to aromatic FB, enabling higher contrast imaging of 5-HT1A receptors and avoiding the rapid brain washout observed with the benzoic acid analog.
- [1] Lang L, Jagoda E, Schmall B, Vuong BK, Adams HR, Nelson DL, Carson RE, Eckelman WC. Development of fluorine-18-labeled 5-HT1A antagonists. J Med Chem. 1999 May 6;42(9):1576-86. doi: 10.1021/jm980456f. View Source
